A Researcher's Technical Guide to 6-Hydroxyspiro[2.5]octane-6-carbonitrile (CAS 2021603-49-4)
A Researcher's Technical Guide to 6-Hydroxyspiro[2.5]octane-6-carbonitrile (CAS 2021603-49-4)
Disclaimer: Specific experimental data for 6-Hydroxyspiro[2.5]octane-6-carbonitrile is limited in publicly accessible literature. This guide provides a comprehensive overview based on established chemical principles and data from analogous structures to facilitate further research and development.
Introduction: The Potential of a Unique Spirocyclic Scaffold
Spirocyclic frameworks are of significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3] The molecule 6-Hydroxyspiro[2.5]octane-6-carbonitrile combines the unique steric properties of a spiro[2.5]octane core with the versatile reactivity of a cyanohydrin functional group. This combination suggests its potential as a valuable building block in the synthesis of novel therapeutic agents and functional materials. The nitrile group can serve as a precursor to amines, carboxylic acids, and other functionalities, while the hydroxyl group allows for further derivatization.[4][5] This guide aims to provide a foundational understanding of this compound, offering insights into its properties, potential synthesis, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
Based on its structure and available data for related compounds, the following properties can be anticipated for 6-Hydroxyspiro[2.5]octane-6-carbonitrile.
Structural Information
| Property | Value | Source |
| CAS Number | 2021603-49-4 | Internal Database |
| Molecular Formula | C₉H₁₃NO | Internal Database |
| Molecular Weight | 151.21 g/mol | Internal Database |
| Physical Form | White to Yellow Solid | Internal Database |
| Purity | 95% | Internal Database |
| InChI | 1S/C9H13NO/c10-7-9(11)5-3-8(1-2-8)4-6-9/h11H,1-6H2 | Internal Database |
| InChIKey | YQOCANGBKOIPAS-UHFFFAOYSA-N | Internal Database |
| SMILES | C1CC2(CCC1)C(O)(C#N)C2 | Internal Database |
Caption: 2D Structure of 6-Hydroxyspiro[2.5]octane-6-carbonitrile.
Proposed Synthesis and Mechanistic Insights
Hypothetical Synthetic Pathway
The synthesis would likely proceed via the nucleophilic addition of a cyanide ion to the carbonyl group of spiro[2.5]octan-6-one.
Caption: Proposed synthesis of 6-Hydroxyspiro[2.5]octane-6-carbonitrile.
Experimental Protocol: A Practical Approach
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Reaction Setup: In a well-ventilated fume hood, dissolve spiro[2.5]octan-6-one in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Cyanide Addition: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water is added dropwise to the ketone solution at a controlled temperature, typically between 0-10 °C, to manage the exothermic reaction.
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Acidification: After the initial addition, the reaction mixture is acidified slowly with a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to facilitate the protonation of the intermediate alkoxide. This step should be performed with extreme caution as it can generate highly toxic hydrogen cyanide (HCN) gas.
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Workup and Isolation: The reaction mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.
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Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final 6-Hydroxyspiro[2.5]octane-6-carbonitrile.
Causality Behind Experimental Choices:
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The use of a protic solvent like ethanol/water helps to solubilize both the organic ketone and the inorganic cyanide salt.
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Low-temperature addition of cyanide and acid is crucial for controlling the reaction rate and minimizing side reactions.
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The acidic workup is necessary to protonate the alkoxide intermediate to form the final hydroxyl group of the cyanohydrin.[5]
Predicted Spectroscopic Data
Predicting the spectral data is essential for the characterization of the synthesized compound. The following are expected spectral features based on the structure.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the cyclopropyl and cyclohexyl protons. The absence of a proton on the carbon bearing the hydroxyl and nitrile groups. |
| ¹³C NMR | A quaternary carbon signal in the range of 70-80 ppm for the carbon attached to the -OH and -CN groups. A signal for the nitrile carbon around 115-125 ppm. Signals for the spiro carbon and the carbons of the cyclopropyl and cyclohexyl rings. |
| IR | A broad absorption band around 3400 cm⁻¹ for the O-H stretch. A sharp, medium intensity peak around 2250 cm⁻¹ for the C≡N stretch. C-H stretching bands just below 3000 cm⁻¹. |
| Mass Spec | A molecular ion peak (M+) at m/z 151. Fragmentation patterns may include the loss of HCN (m/z 124) and H₂O (m/z 133). |
Potential Reactivity and Applications in Drug Discovery
The bifunctional nature of 6-Hydroxyspiro[2.5]octane-6-carbonitrile makes it a versatile intermediate.
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Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding a 6-hydroxy-spiro[2.5]octane-6-carboxylic acid, a potentially valuable scaffold.
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Reduction of the Nitrile: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of a β-amino alcohol.
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Derivatization of the Hydroxyl Group: The tertiary alcohol can be esterified or etherified to introduce further diversity.
These potential transformations open pathways to a wide range of derivatives that could be screened for various biological activities. Spirocyclic compounds are known to possess a range of pharmacological properties, and this scaffold could be a starting point for developing new drugs.[1][3]
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling cyanohydrins and spirocyclic compounds should be strictly followed.[9][10][11][12]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Toxicity: Cyanohydrins are potentially toxic as they can release hydrogen cyanide. All waste materials should be quenched with an oxidizing agent like sodium hypochlorite solution before disposal.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and bases. Keep the container tightly sealed.
Conclusion
6-Hydroxyspiro[2.5]octane-6-carbonitrile represents a promising yet underexplored chemical entity. This technical guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles. The unique structural features of this spirocyclic cyanohydrin warrant further investigation, particularly within the realm of medicinal chemistry and drug discovery. The methodologies and predictive data presented herein are intended to serve as a valuable resource for researchers embarking on the study of this novel compound.
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